N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
Mécanisme D'action
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is a potent inhibitor of the enzyme aminotransferase, which is involved in the synthesis of GABA. By inhibiting aminotransferase, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 increases GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior by reducing the activity of dopamine neurons in the brain. In addition, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in lab experiments is its potency and specificity as an inhibitor of aminotransferase. However, the complex synthesis method and high cost of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 can be a limitation for some researchers.
Orientations Futures
There are several future directions for the study of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. One area of research is the potential use of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the development of more efficient and cost-effective synthesis methods for N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. Finally, the use of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 in combination with other drugs for the treatment of addiction and other disorders is an area of interest for future research.
Méthodes De Synthèse
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is synthesized using a multi-step process that involves the reaction of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with cyanogen bromide to form the corresponding nitrile. The nitrile is then reduced using lithium aluminum hydride to yield N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115. The synthesis of N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has been shown to increase GABA levels in the brain, which can reduce seizure activity and anxiety. N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-12-13-3-1-4-14(11-13)19-17(23)21-8-6-20(7-9-21)16(22)15-5-2-10-24-15/h1-5,10-11H,6-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFUVPBHSXSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.